molecular formula C7H11ClN2O2 B13492150 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B13492150
M. Wt: 190.63 g/mol
InChI Key: VLLQNWQYQUMFQW-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of a pyrrole derivative with a methylaminoethyl group. One common method involves the use of dimethylethanolamine as a starting material, which undergoes a chlorination reaction with thionyl chloride under controlled temperature conditions (5-15°C) in an ice-water bath . The reaction is followed by the addition of absolute ethanol for reflux, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific pyrrole ring structure and the presence of the methylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-8-4-5-9-6(10)2-3-7(9)11;/h2-3,8H,4-5H2,1H3;1H

InChI Key

VLLQNWQYQUMFQW-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)C=CC1=O.Cl

Origin of Product

United States

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